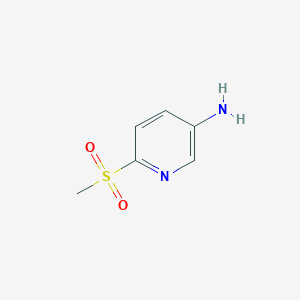

6-(Methylsulfonyl)pyridin-3-amine

Übersicht

Beschreibung

6-(Methylsulfonyl)pyridin-3-amine is an organic compound with the molecular formula C6H8N2O2S It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfonyl)pyridin-3-amine typically involves the introduction of the methylsulfonyl group and the amine group onto the pyridine ring. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate, a solvent like ethanol or water, and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Methylsulfonyl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group can be reduced to form amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has shown that 6-(Methylsulfonyl)pyridin-3-amine exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has demonstrated cytotoxicity against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), with IC50 values ranging from 19.9 to 75.3 µM, indicating its potential as an anticancer agent .

Mechanism of Action

The compound's mechanism involves the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cancer cell proliferation. By inhibiting AKT phosphorylation, it can induce apoptosis in cancer cells.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor:

- Monoamine Oxidase (MAO) : Acts as a selective inhibitor of MAO-B, relevant for treating neurodegenerative diseases where MAO activity is implicated.

- Cholinesterases : Inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in cognitive enhancement and neuroprotection .

Material Science

The compound is also explored for its utility in developing new materials due to its unique chemical structure. Its ability to undergo various chemical reactions allows it to serve as a building block for synthesizing more complex molecules used in industrial applications.

Antiproliferative Activity Study

A notable study assessed the compound's effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 19.9 | Significant cytotoxicity |

| MCF-7 | 75.3 | Moderate cytotoxicity |

| COV318 | 31.5 | Strong inhibition |

| OVCAR-3 | 43.9 | Notable antiproliferative effect |

This table illustrates the varying degrees of effectiveness of the compound against different cancer types, highlighting its potential therapeutic applications.

Safety Profile

In vitro toxicity studies using normal epithelial cell lines (Vero cells) indicated that concentrations up to 100 μg/mL did not significantly reduce cell viability, suggesting a favorable safety profile for further development in therapeutic contexts.

Wirkmechanismus

The mechanism of action of 6-(Methylsulfonyl)pyridin-3-amine involves its interaction with specific molecular targets. The presence of the methylsulfonyl group and the amine group allows it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A selective COX-2 inhibitor with anti-inflammatory properties.

5-Bromo-2-methylpyridin-3-amine: A precursor used in the synthesis of pyridine derivatives.

Uniqueness

6-(Methylsulfonyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. The combination of the methylsulfonyl group and the amine group provides distinct chemical reactivity and potential for diverse applications in various fields.

Biologische Aktivität

6-(Methylsulfonyl)pyridin-3-amine is a compound of interest due to its potential therapeutic applications, particularly in inflammatory and autoimmune diseases. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methylsulfonyl group and an amine functional group. This structural configuration is believed to contribute to its biological activity, particularly in modulating signaling pathways related to inflammation and immune responses.

Anti-inflammatory Effects

Research indicates that this compound may act as an inhibitor of the Janus kinase (JAK) signaling pathway. JAK inhibitors are known for their role in treating various inflammatory conditions by blocking cytokine signaling. The compound has shown efficacy in reducing the expression of pro-inflammatory cytokines in vitro, suggesting its potential for treating diseases characterized by excessive inflammation, such as rheumatoid arthritis and psoriasis .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit the proliferation of certain cancer cell lines, including prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, likely mediated through the modulation of JAK/STAT signaling pathways .

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in treating bacterial infections, although further investigation is required to elucidate the specific mechanisms involved .

The biological activity of this compound is primarily attributed to its interaction with key signaling pathways:

- JAK/STAT Pathway : Inhibition of this pathway can lead to decreased production of inflammatory mediators.

- Cyclooxygenase Inhibition : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the synthesis of prostaglandins involved in inflammation.

Case Studies

- In Vitro Studies : A study conducted on human chondrocytes demonstrated that treatment with this compound significantly reduced the expression of matrix metalloproteinases (MMPs), which are involved in cartilage degradation during inflammatory responses .

- Animal Models : In animal models of arthritis, administration of the compound resulted in reduced swelling and joint destruction, indicating its therapeutic potential in managing autoimmune conditions .

Data Summary

Eigenschaften

IUPAC Name |

6-methylsulfonylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQVUJPCFHWOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601897 | |

| Record name | 6-(Methanesulfonyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187143-22-2 | |

| Record name | 6-(Methanesulfonyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.